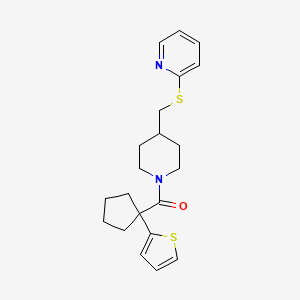![molecular formula C22H22ClN5 B2495186 3-(4-clorofenil)-N-cicloheptil-[1,2,3]triazolo[1,5-a]quinazolin-5-amina CAS No. 902285-06-7](/img/structure/B2495186.png)
3-(4-clorofenil)-N-cicloheptil-[1,2,3]triazolo[1,5-a]quinazolin-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H22ClN5 and its molecular weight is 391.9. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
El compuesto sintetizado exhibe una potente actividad antibacteriana contra bacterias grampositivas y gramnegativas. Específicamente, la N-(4-clorofenil)-5-fenil-[1,2,4]triazolo[1,5-c]-quinazolin-2-amina (IXk) demostró una notable eficacia contra E. coli, P. aeruginosa y S. epidermidis con una concentración inhibitoria mínima (MIC) de 3 µg/mL . Esto sugiere su potencial como agente antimicrobiano.
Actividad antituberculosa
El compuesto IXk también mostró actividad antituberculosa a 6.25 µg/mL. Dada la necesidad urgente de nuevos fármacos para combatir la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los fármacos (XDR-TB), este hallazgo es significativo .
Actividad anti-VIH
El mismo compuesto (IXk) exhibió actividad anti-VIH a 7.15 µg/mL contra VIH-1 y VIH-2. Teniendo en cuenta los desafíos de coinfección que plantean la tuberculosis y el VIH, compuestos como este podrían ser valiosos para el tratamiento dual .
Potencial antiviral
Si bien no se ha estudiado directamente para este compuesto, se han evaluado derivados relacionados de [1,2,4]triazolo[4,3-a]quinoxalina para la actividad antiviral. Las investigaciones adicionales podrían explorar su potencial contra otros virus .
Optimización y desarrollo de fármacos
Dadas sus prometedoras actividades biológicas, el compuesto IXk justifica una mayor optimización y desarrollo. Los investigadores pueden explorar modificaciones para mejorar su eficacia y perfiles de seguridad .
Tratamiento de coinfección
Teniendo en cuenta la sinergia entre la tuberculosis y el VIH, compuestos como el IXk pueden ofrecer beneficios duales para los pacientes coinfectados. Su uso podría abordar ambas infecciones simultáneamente .
Mecanismo De Acción
Target of Action
Similar compounds have shown potent activity against various bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These compounds have also exhibited antitubercular and anti-HIV activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to their antimicrobial, antitubercular, and anti-hiv activities . The interaction with these targets results in changes that inhibit the growth of the bacteria or virus, thereby treating the infection.
Biochemical Pathways
It can be inferred that the compound interferes with essential biochemical pathways of the bacteria or virus, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the bacteria or virus it targets . This leads to the treatment of the infection caused by these microorganisms.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLFIKFXUZRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2495112.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)


![methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2495123.png)
![[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2495124.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

